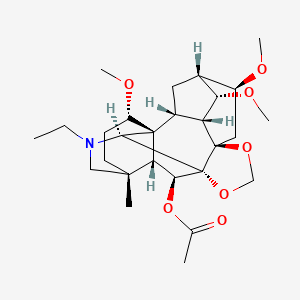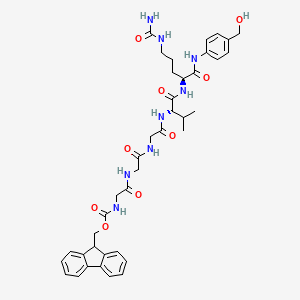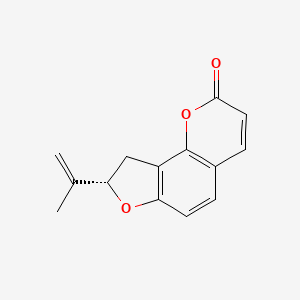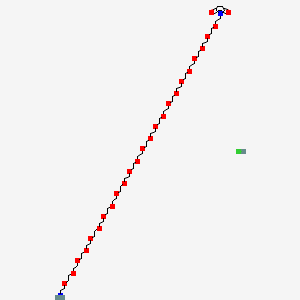
6-Acetyldepheline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyldepheline is a natural alkaloid that can be isolated from the plant Delphinium tatsienense. This compound belongs to the class of piperidine alkaloids and has a molecular formula of C27H41NO7 with a molecular weight of 491.62 g/mol . It is known for its potential biological activities and is primarily used in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyldepheline involves several steps, starting from the extraction of the natural alkaloid from Delphinium tatsienense. The specific synthetic routes and reaction conditions are not widely documented, but general methods for alkaloid synthesis include:
Extraction: The plant material is typically dried and powdered before being subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is then purified using techniques such as column chromatography.
Acetylation: The purified alkaloid undergoes acetylation, where an acetyl group is introduced, typically using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes but on a larger scale. The use of automated extraction and purification systems would enhance efficiency and yield.
化学反応の分析
Types of Reactions: 6-Acetyldepheline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
6-Acetyldepheline has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of alkaloids and their derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Acetyldepheline involves its interaction with specific molecular targets and pathways. As an alkaloid, it may interact with neurotransmitter receptors in the nervous system, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to affect signal transduction pathways involved in cell growth and apoptosis .
類似化合物との比較
Delphinine: Another alkaloid from the same plant, known for its toxic properties.
Aconitine: A related alkaloid with similar structural features and biological activities.
Lycoctonine: Another piperidine alkaloid with comparable pharmacological effects.
Uniqueness: 6-Acetyldepheline is unique due to its specific acetyl group, which may confer distinct biological activities compared to other similar alkaloids. Its specific interactions with molecular targets and pathways also differentiate it from other compounds in its class.
特性
分子式 |
C27H41NO7 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC名 |
[(1S,2R,3R,4S,5R,6S,8R,12S,13S,16R,19S,20R,21S)-14-ethyl-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate |
InChI |
InChI=1S/C27H41NO7/c1-7-28-12-24(3)9-8-18(31-5)26-16-10-15-17(30-4)11-25(19(16)20(15)32-6)27(23(26)28,34-13-33-25)22(21(24)26)35-14(2)29/h15-23H,7-13H2,1-6H3/t15-,16-,17+,18+,19-,20+,21-,22+,23+,24+,25-,26+,27-/m1/s1 |
InChIキー |
OWWYREKLGMILGW-JJQLKCKLSA-N |
異性体SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]5([C@H]31)[C@]6(C[C@@H]([C@H]7C[C@@H]4[C@@H]6[C@H]7OC)OC)OCO5)OC(=O)C)OC)C |
正規SMILES |
CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)OC(=O)C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-({3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-YL)ethoxy]phenyl}formamido)-3-phenylpropanoate dihydrochloride](/img/structure/B11931387.png)
![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11931391.png)


![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B11931408.png)
![{4-[2-(2-amino-3-methylbutanamido)-5-(carbamoylamino)pentanamido]phenyl}methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B11931410.png)




